

comparing the properties of different functional groups for the MCAT

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Functional Groups for the MCAT

For researchers, scientists, and drug development professionals preparing for the **MCAT**, a thorough understanding of functional groups is paramount. This guide provides a comprehensive comparison of the key properties of common functional groups, supported by quantitative data and detailed experimental protocols.

Properties of Common Functional Groups

The behavior of organic molecules is largely dictated by the functional groups they contain. These groups of atoms determine a molecule's polarity, acidity, basicity, and reactivity, which in turn influences its physical properties and biological activity.

Polarity and Boiling Point

The polarity of a functional group, arising from differences in electronegativity between atoms, significantly impacts a molecule's boiling point. More polar molecules exhibit stronger intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, requiring more energy to transition into the gaseous phase.

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen. Functional groups capable of hydrogen bonding, such as alcohols and carboxylic acids, have notably higher

boiling points compared to those that cannot, like aldehydes, ketones, and ethers, even with similar molecular weights.[1][2][3][4][5]

Acidity and Basicity

The acidity or basicity of a functional group is a critical factor in its reactivity and is quantified by the pKa value. A lower pKa corresponds to a stronger acid.[6] The stability of the conjugate base is a key determinant of acidity; functional groups with more stable conjugate bases, often due to resonance stabilization, are more acidic.[7] For example, carboxylic acids are significantly more acidic than alcohols because the carboxylate conjugate base is resonance-stabilized.[7][8] Amines, on the other hand, are typically basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.

Data Presentation: Comparison of Functional Group Properties

The following table summarizes the key quantitative data for common functional groups encountered on the **MCAT**.

Functional Group	Structure	Polarity	Boiling Point (relative to alkanes of similar MW)	Approximat e pKa	Characteris tic IR Absorption (cm ⁻¹)
Alkane	R-CH₃	Nonpolar	Baseline	~50	2850-2960 (C-H stretch)
Alkene	R2C=CR2	Nonpolar	Similar to Alkanes	~44	3020-3100 (C-H stretch), 1640-1680 (C=C stretch) [9][10]
Alkyne	RC≡CR	Nonpolar	Similar to Alkanes	~25[11]	~3300 (C-H stretch, terminal), 2100-2260 (C≡C stretch) [9]
Alcohol	R-OH	Polar (H- bonding)	Higher	~15-18[6][8] [11]	3200-3600 (broad O-H stretch)[12]
Aldehyde	R-CHO	Polar	Higher	~17 (α- hydrogen)	1700-1740 (strong C=O stretch), 2700-2800 (C-H stretch) [10][13]
Ketone	R-CO-R	Polar	Higher	~20 (α- hydrogen)[6] [11]	1700-1725 (strong C=O stretch)[13]
Carboxylic Acid	R-COOH	Very Polar (H-bonding)	Significantly Higher	~4-5[6][11]	2500-3300 (broad O-H stretch), 1700-1725

					(C=O stretch) [9][12]
Ester	R-COOR'	Polar	Similar to Aldehydes/Ke tones	~25 (α- hydrogen)[11]	1735-1750 (strong C=O stretch), 1000-1300 (C-O stretch) [13]
Ether	R-O-R'	Slightly Polar	Lower	-	1000-1300 (C-O stretch) [13]
Amine	R-NH₂	Polar (H- bonding)	Higher	~38-40 (as acid), ~9-11 (protonated amine as acid)[11][14]	3300-3500 (N-H stretch) [9]
Amide	R-CONH₂	Very Polar (H-bonding)	Significantly Higher	~17 (as acid)	3100-3500 (N-H stretch), 1630-1690 (C=O stretch) [9]

Experimental Protocols Determining the pKa of a Weak Acid by Titration

This method involves titrating a weak acid with a strong base and monitoring the pH to determine the acid's dissociation constant (pKa).

Methodology:

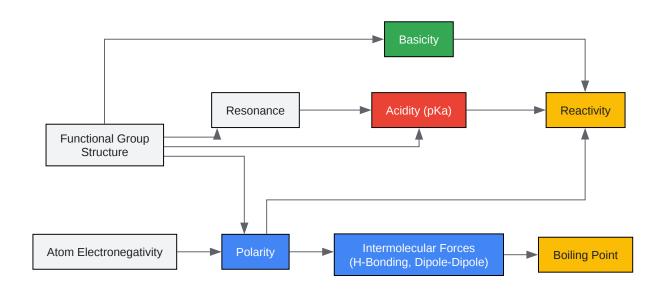
 Preparation: A known concentration of the weak acid is placed in a beaker. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.[15]

- Titration: The strong base is added to the weak acid in small increments. After each addition, the solution is stirred, and the pH is recorded using a calibrated pH meter.[15][16][17]
- Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis).[15][17]
- Equivalence Point Determination: The equivalence point is the point of inflection on the titration curve where the moles of added base equal the initial moles of the acid.
- pKa Determination: The pKa is the pH at the half-equivalence point, where the
 concentrations of the weak acid and its conjugate base are equal.[17] This can be
 determined by finding the volume of base at the equivalence point and then finding the pH at
 half of that volume on the curve.[17]

Qualitative Tests for Aldehydes and Ketones

Simple chemical tests can be used to differentiate between aldehydes and ketones based on their differing reactivity, particularly their susceptibility to oxidation.

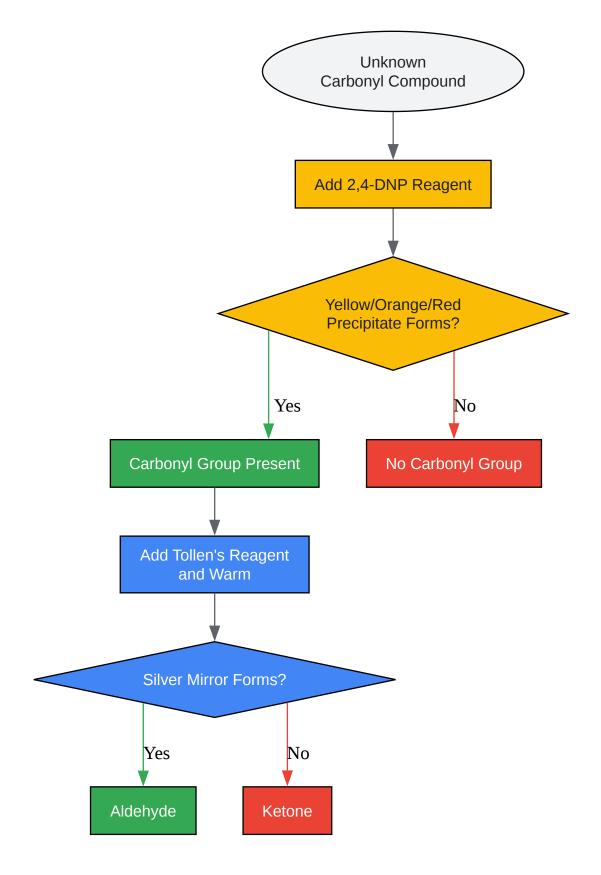
- 1. 2,4-Dinitrophenylhydrazine (2,4-DNP) Test for Carbonyls:
- Principle: Both aldehydes and ketones react with 2,4-dinitrophenylhydrazine to form a yellow, orange, or red precipitate of a 2,4-dinitrophenylhydrazone. This test confirms the presence of a carbonyl group.[18][19][20]
- Procedure:
 - Dissolve a small amount of the unknown compound in ethanol.[18]
 - Add a few drops of the 2,4-DNP reagent.
 - A positive test is indicated by the formation of a precipitate.[19]
- 2. Tollen's Test for Aldehydes:
- Principle: Aldehydes are readily oxidized, while ketones are not. Tollen's reagent, an ammoniacal solution of silver nitrate, is a mild oxidizing agent. Aldehydes reduce the Ag+



ions to metallic silver, forming a characteristic silver mirror on the inside of the test tube.[18] [20]

Procedure:

- Prepare Tollen's reagent by adding a drop of dilute NaOH to silver nitrate solution to form a precipitate of silver oxide, then adding dilute ammonia solution dropwise until the precipitate dissolves.[18]
- Add a few drops of the unknown compound to the freshly prepared Tollen's reagent.
- Warm the mixture in a water bath.[18]
- The formation of a silver mirror indicates the presence of an aldehyde.[18][19]


Visualizations

Click to download full resolution via product page

Caption: Relationship between functional group structure and its properties.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Consider an alkane, alcohol, aldehyde, and a ketone with similar ... | Study Prep in Pearson+ [pearson.com]
- 3. 24.3 Physical Properties of Aldehydes and Ketones Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids GeeksforGeeks [geeksforgeeks.org]
- 6. youtube.com [youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Important Functional Groups for the MCAT: Everything You Need to Know Shemmassian Academic Consulting [shemmassianconsulting.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. IR 2007 [uanlch.vscht.cz]
- 11. chem.indiana.edu [chem.indiana.edu]
- 12. Spectroscopy for the MCAT: Everything You Need to Know Shemmassian Academic Consulting [shemmassianconsulting.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. reddit.com [reddit.com]
- 15. egyankosh.ac.in [egyankosh.ac.in]
- 16. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. scribd.com [scribd.com]
- 18. byjus.com [byjus.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- To cite this document: BenchChem. [comparing the properties of different functional groups for the MCAT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228189#comparing-the-properties-of-different-functional-groups-for-the-mcat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com